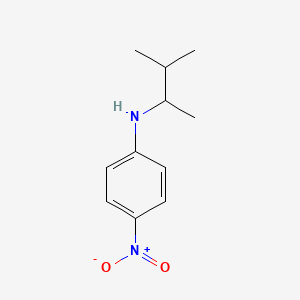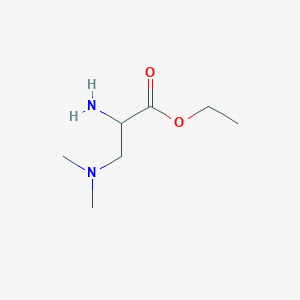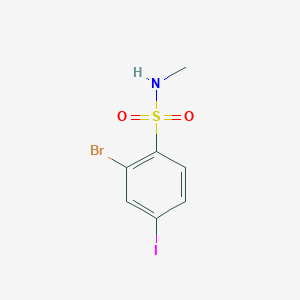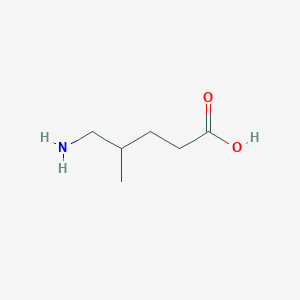amine](/img/structure/B15274584.png)
[(2-Methoxypyridin-3-yl)methyl](3-methylbutan-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxypyridin-3-yl)methylamine is a compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxypyridine ring and a methylbutylamine group. It is often used as a building block in organic synthesis and medicinal chemistry, particularly for the preparation of drug candidates containing hindered amine motifs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxypyridin-3-yl)methylamine typically involves hydroamination methods. One innovative approach reported by Baran and coworkers involves the practical olefin hydroamination with nitroarenes . This method provides a chemically differentiated building block for organic synthesis and medicinal chemistry.
Industrial Production Methods
While specific industrial production methods for (2-Methoxypyridin-3-yl)methylamine are not widely documented, the compound is traditionally challenging to access. It is often produced in specialized laboratories using advanced synthetic techniques .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxypyridin-3-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
(2-Methoxypyridin-3-yl)methylamine has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Methoxypyridin-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, thereby influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (2-Methoxypyridin-3-yl)methylamine include:
- 3-((2-Methoxypyridin-3-yl)amino)-3-methylbutan-1-ol
- 2-Methoxy-N-(1-methylcyclohexyl)pyridin-3-amine
- 3-((2-Chlorophenyl)amino)-3-methylbutan-1-ol
Uniqueness
(2-Methoxypyridin-3-yl)methylamine is unique due to its specific structural features, which include a methoxypyridine ring and a methylbutylamine group. These features make it a valuable building block for organic synthesis and medicinal chemistry, particularly for the preparation of drug candidates containing hindered amine motifs .
Propiedades
Fórmula molecular |
C12H20N2O |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
N-[(2-methoxypyridin-3-yl)methyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C12H20N2O/c1-9(2)10(3)14-8-11-6-5-7-13-12(11)15-4/h5-7,9-10,14H,8H2,1-4H3 |
Clave InChI |
WGNHOUVVDHCDAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)NCC1=C(N=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol](/img/structure/B15274522.png)

![(4-Methoxybutyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B15274535.png)
![5H,6H,7H,8H-Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B15274544.png)
![2-Ethyl-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15274553.png)

![7-(methoxymethyl)-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274564.png)


![2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid](/img/structure/B15274576.png)
![2,2-Dimethyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B15274579.png)
